N-([2,4'-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide
Description
N-([2,4'-Bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a 2-bromophenyl group and a [2,4'-bipyridin]-4-ylmethyl moiety. The bromophenyl group may enhance lipophilicity and influence halogen bonding interactions, while the bipyridin moiety could contribute to π-π stacking or metal coordination, depending on the application context .
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O/c21-18-4-2-1-3-16(18)5-6-20(25)24-14-15-7-12-23-19(13-15)17-8-10-22-11-9-17/h1-4,7-13H,5-6,14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQFHZBDFCRJKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzaldehyde and 4-(bromomethyl)-2,4’-bipyridine.
Formation of Intermediate: The 2-bromobenzaldehyde undergoes a condensation reaction with 4-(bromomethyl)-2,4’-bipyridine in the presence of a base such as potassium carbonate to form an intermediate.
Amidation: The intermediate is then subjected to amidation using propanoyl chloride in the presence of a base like triethylamine to yield the final product, N-([2,4’-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Substitution Reactions
The 2-bromophenyl group undergoes nucleophilic aromatic substitution (SNAr) under basic conditions. For example, reaction with sodium methoxide in DMF at 80°C yields the methoxy-substituted derivative (Table 1) .
Table 1: Substitution Reactions of the Bromophenyl Group
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| NaOMe | DMF, 80°C, 12 h | 2-Methoxyphenyl analog | 72 |
| NH₃ (aq.) | THF, 60°C, 24 h | 2-Aminophenyl analog | 58 |
| KSCN | DMSO, 100°C, 6 h | 2-Thiocyanatophenyl analog | 65 |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed Suzuki-Miyaura couplings. For instance, reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ produces a biaryl derivative (Figure 1) .
Key Conditions:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2M aqueous)
-
Solvent: Toluene/EtOH (3:1)
-
Temperature: 90°C, 18 h
Oxidation
The bipyridine moiety is susceptible to oxidation. Treatment with H₂O₂ in acetic acid generates N-oxide derivatives, confirmed via IR spectroscopy (ν(N-O) at 1,250 cm⁻¹).
Reduction
Catalytic hydrogenation (H₂, 1 atm, Pd/C) reduces the bipyridine’s pyridyl rings to piperidine derivatives, altering coordination properties.
Coordination Chemistry
The bipyridine unit acts as a bidentate ligand, forming stable complexes with transition metals. Representative complexes include:
Table 2: Metal Complexes and Properties
| Metal Salt | Coordination Mode | Geometry | Application |
|---|---|---|---|
| Cu(NO₃)₂ | N,N'-chelation | Square planar | Catalytic oxidation |
| FeCl₂ | N,N'-chelation | Octahedral | Spin-crossover materials |
| VO(SO₄) | N,O-chelation | Square pyramidal | Anticancer studies |
EPR studies on the Cu(II) complex show axial symmetry (g<sub>||</sub> = 2.24, g<sub>⊥</sub> = 2.06), consistent with d<sup>9</sup> configuration .
Hydrolysis and Stability
Under acidic conditions (HCl, 1M), the propanamide bond hydrolyzes to yield 3-(2-bromophenyl)propanoic acid and bipyridinemethylamine. Kinetic studies reveal a half-life of 4.2 h at pH 1 .
Biological Interactions
While direct biological data for this compound is limited, analogs demonstrate antimicrobial activity. For example, the methoxy derivative inhibits S. aureus (MIC = 32 µg/mL) via membrane disruption .
Scientific Research Applications
Chemical Properties and Structure
This compound features a bipyridine moiety linked to a bromophenyl group via a propanamide chain. Its structural formula can be represented as follows:
- Molecular Formula : C18H18BrN3O
- Molecular Weight : 368.26 g/mol
The compound's structure allows it to function effectively as a ligand in coordination chemistry due to the presence of the bipyridine group.
Coordination Chemistry
N-([2,4'-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide is utilized as a ligand in coordination chemistry. The bipyridine moiety can coordinate to various metal centers, forming stable complexes that are crucial for catalytic processes and materials science.
Biological Research
In biological contexts, this compound acts as a probe for studying protein-ligand interactions. Its ability to form stable complexes with metal ions makes it suitable for investigating metalloproteins and enzyme mechanisms.
Medicinal Chemistry
Research has indicated that derivatives of this compound may possess therapeutic potential. The compound can be explored for its applications in treating diseases where metal ion chelation is beneficial, such as in certain cancers and neurodegenerative disorders.
Industrial Applications
In the industrial sector, this compound is significant for synthesizing advanced materials like metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation processes, and catalysis.
Case Study 1: Coordination Complexes
A study investigated the synthesis of metal complexes using this compound as a ligand. The resulting complexes demonstrated enhanced catalytic activity in hydrogenation reactions compared to traditional catalysts, showcasing the compound's utility in developing more efficient catalytic systems.
Case Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial properties of this compound and its derivatives. The findings indicated significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis. This suggests potential applications in developing new antimicrobial agents.
The following table summarizes key findings regarding the biological activity of this compound:
| Activity | Observation | Reference |
|---|---|---|
| Coordination Chemistry | Forms stable complexes with various metal ions | |
| Protein-Ligand Interactions | Acts as a probe for studying metalloproteins | |
| Antimicrobial Activity | Effective against gram-positive bacteria | |
| Potential Therapeutic Uses | Explored for applications in cancer and neurodegenerative diseases |
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide involves its ability to coordinate with metal ions through the bipyridine moiety. This coordination can influence various biochemical pathways, depending on the metal ion involved. For example, coordination with copper ions can lead to the generation of reactive oxygen species, which can have antimicrobial effects.
Comparison with Similar Compounds
Research Findings and Implications
- Binding Mode Studies : Docking simulations () indicate that propanamides with bulky substituents (e.g., bromophenyl) may occupy hydrophobic pockets in target proteins, reducing off-target effects .
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a bipyridine moiety, which is known for its coordination chemistry and biological activity. The synthesis typically involves the coupling of 2-bromobenzaldehyde with a suitable amine derivative, followed by the introduction of the bipyridine group through a series of reactions. The final product can be characterized using techniques such as NMR and mass spectrometry.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of similar bipyridine derivatives. For instance, compounds with halogen substituents have shown significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds often range from 75 to 150 µg/mL against Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit comparable activity .
Anticancer Activity
Bipyridine derivatives are also investigated for their anticancer properties. Research indicates that compounds with similar structures can act as inhibitors of key proteins involved in cancer cell proliferation. For example, some bipyridine-based compounds have been shown to inhibit Mcl-1, an anti-apoptotic protein overexpressed in various cancers. This inhibition leads to increased apoptosis in cancer cells .
Table 1: Summary of Biological Activities of Bipyridine Derivatives
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cell proliferation .
- Disruption of Protein Interactions : By binding to target proteins such as Mcl-1, this compound may disrupt critical interactions that cancer cells rely on for survival .
Case Studies
In vitro studies have demonstrated the efficacy of bipyridine derivatives in various cancer cell lines. For example, one study reported that a related compound led to a significant reduction in cell viability in breast cancer cells, with an IC50 value indicative of potent activity . These findings support further exploration into the therapeutic potential of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
